N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core linked via a carboxamide group to a bis-furan ethyl moiety.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(18-11-13-5-1-2-8-17(13)24-18)20-12-14(15-6-3-9-22-15)16-7-4-10-23-16/h1-11,14H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCCGBLQVAXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis . The furan rings can be introduced via the cyclization of appropriate precursors, such as 2-furoic acid derivatives .
The carboxamide group is usually introduced through an amidation reaction, where the benzo[b]thiophene-2-carboxylic acid is reacted with an amine derivative of the di(furan-2-yl)ethyl group under dehydrating conditions . Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced at the carboxamide group to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide is its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiophene have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
Antiviral Activity
Recent research highlights the antiviral properties of compounds containing furan and thiophene moieties. This compound may exhibit activity against viral infections by targeting specific viral enzymes or pathways. For example, studies on related compounds have indicated effectiveness against viruses such as HIV and DENV .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of a series of benzothiophene derivatives, including this compound. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study reported an IC50 value of approximately 5 μM for one derivative against breast cancer cells, suggesting strong anticancer potential .
Case Study 2: Antiviral Screening
In another investigation focused on antiviral activity, researchers synthesized several furan-containing compounds and tested them against HIV and other viruses. The results showed that certain derivatives exhibited EC50 values in the low micromolar range, indicating promising antiviral activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced antiviral potency .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The furan and thiophene rings can also interact with DNA, potentially leading to anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three classes of analogs: 1,3,4-oxadiazole derivatives (e.g., LMM5/LMM11), ranitidine-related impurities, and penicillin salts.
Table 1: Structural Comparison
Key Observations :
- Benzothiophene vs. Oxadiazole : The target’s benzothiophene core offers greater aromaticity and lipophilicity compared to the polar 1,3,4-oxadiazole in LMM5/LMM11, which may enhance blood-brain barrier penetration .
- Bis-furan vs. Ranitidine Analogs : The bis-furan ethyl group in the target compound shares structural similarity with ranitidine impurities (e.g., nitroacetamide derivatives), which are prone to oxidative degradation due to furan ring instability .
- Carboxamide vs.
Pharmacological and Physicochemical Properties
Table 2: Hypothesized Properties Based on Analogs
Discussion :
- Antifungal Potential: Unlike LMM5/LMM11, which showed activity against fungal strains, the target compound’s benzothiophene may target bacterial or viral proteins due to sulfur’s electronegativity .
- Degradation Risks : The bis-furan moiety, as seen in ranitidine-related compounds, raises concerns about oxidative metabolism forming reactive intermediates, necessitating stabilization strategies .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects on amyloid-beta aggregation, neuroprotection, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 355.45 g/mol. The structure features a benzothiophene core substituted with furan groups, which are known to contribute to various biological activities.
Amyloid-Beta Aggregation Modulation
Recent studies have highlighted the compound's ability to modulate amyloid-beta (Aβ) aggregation, a crucial factor in Alzheimer's disease pathology.
- Mechanism of Action : The compound has been shown to either promote or inhibit Aβ fibrillogenesis depending on its concentration and structural modifications. For instance, at a concentration of 25 μM, it exhibited a 2.7-fold increase in Aβ42 fibrillogenesis, indicating a potential role in enhancing amyloid aggregation under certain conditions .
- Neuroprotective Effects : In vitro studies demonstrated that compounds similar to this compound provided significant neuroprotection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells. This suggests that the compound may help mitigate neurodegenerative processes associated with Alzheimer's disease .
Pharmacological Properties
Further research into the pharmacological properties of this compound reveals several promising activities:
- Antioxidant Activity : Compounds derived from benzothiophene structures have shown antioxidant properties, which can protect neuronal cells from oxidative stress .
- Anti-inflammatory Effects : The presence of furan moieties has been linked to anti-inflammatory activities, potentially offering therapeutic benefits in inflammatory conditions .
- Enzyme Inhibition : Some derivatives of benzothiophene carboxamides have been identified as inhibitors of cholinesterases, which are critical targets in the treatment of Alzheimer's disease .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Q & A
Q. What are the common synthetic routes for preparing N-[2,2-bis(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide?
The synthesis typically involves coupling a benzothiophene-2-carboxylic acid derivative with a bis(furan-2-yl)ethylamine precursor. Key steps include:
- Carboxylic acid activation : The benzothiophene-2-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
- Amide bond formation : The acyl chloride reacts with the bis(furan-2-yl)ethylamine under reflux in acetonitrile or DMF, often with a base (e.g., triethylamine) to neutralize HCl .
- Purification : Crystallization or column chromatography is used to isolate the product. Characterization via IR (amide N-H stretch ~3310 cm⁻¹), NMR (deshielded N=CH signals at ~8.5 ppm), and mass spectrometry (molecular ion peaks) is critical .
Q. How can the molecular conformation of this compound be analyzed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular conformation. Key parameters include:
- Dihedral angles : The planarity of the amide linkage (C4-C5(O2)-N1-C6) and rotations between aromatic rings (e.g., furan vs. benzothiophene) .
- Intramolecular interactions : Hydrogen bonds (e.g., N–H⋯O=C) or π-π stacking can stabilize specific conformations. For example, in related carboxamides, intramolecular N1⋯O3 interactions (2.615 Å) induce rotational strain . SHELX software (e.g., SHELXL for refinement) is widely used for structural analysis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioactivity data for furan- and benzothiophene-containing carboxamides?
Contradictions often arise from variations in substituent positioning or molecular flexibility. Strategies include:
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., nitro groups on the benzothiophene or methoxy groups on the furan) to correlate structural features with activity .
- Molecular docking : Computational modeling to assess binding affinity with target enzymes (e.g., enoyl-ACP reductase in Mycobacterium tuberculosis). For example, hydrogen bonding with Tyr158 and Met103 residues is critical for anti-tubercular activity .
- In vitro validation : Dose-response assays (e.g., Alamar Blue for MIC determination) confirm predicted activity .
Q. How do intramolecular interactions influence the stability and reactivity of this compound?
- Hydrogen bonding : Strong N–H⋯O=C interactions (observed in analogs) rigidify the amide backbone, reducing rotational freedom and enhancing thermal stability .
- Electrostatic effects : Electron-withdrawing groups (e.g., nitro on benzothiophene) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitution .
- Steric hindrance : Bulky bis(furan)ethyl groups may restrict access to the amide bond, reducing hydrolysis susceptibility .
Q. What advanced spectroscopic techniques are recommended for characterizing degradation products?
- LC-HRMS : Identifies degradation products via exact mass and fragmentation patterns (e.g., cleavage of the furan ring or amide bond).
- 2D NMR (COSY, HSQC) : Resolves complex proton environments in degraded samples, such as oxidized furan derivatives .
- XPS or FT-IR : Detects oxidation states (e.g., sulfur in benzothiophene) or new functional groups (e.g., carboxylic acids from amide hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
